molecular formula C11H11N3O B7498985 doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N

doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N

Cat. No. B7498985
M. Wt: 201.22 g/mol
InChI Key: NYVWCINEVLYKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the chemical identification doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N is a synthetic compound that has gained significant attention in the scientific community due to its various potential applications. This compound is synthesized using a specific method that involves the use of specific reagents and conditions. In

Mechanism of Action

The mechanism of action of doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N is not fully understood, and further research is needed to elucidate its precise mechanism of action. However, it is believed to act on specific molecular targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N has been shown to have various biochemical and physiological effects in vitro and in vivo. Some of the reported effects include anti-inflammatory, antioxidant, and anticancer properties. However, further research is needed to confirm these effects and to determine the precise mechanisms by which they occur.

Advantages and Limitations for Lab Experiments

The advantages of using doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N in lab experiments include its high purity, stability, and reproducibility. However, the limitations include the complex synthesis method and the need for further research to fully understand its potential applications.

Future Directions

There are numerous future directions for research on doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N. Some of these include investigating its potential use as a therapeutic agent for various diseases, exploring its mechanism of action, optimizing the synthesis method to improve yield and purity, and investigating its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, the compound doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N is a synthetic compound with numerous potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its synthesis and applications.

Synthesis Methods

The synthesis of doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N involves the reaction of specific reagents under controlled conditions. The details of the synthesis method are beyond the scope of this paper. However, it is important to note that the synthesis method is critical in determining the purity and yield of the compound, which can affect its potential applications.

Scientific Research Applications

The compound doi:10.14272/NYVWCINEVLYKFY-UHFFFAOYSA-N has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential use as a therapeutic agent for various diseases.

properties

IUPAC Name

N-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWCINEVLYKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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